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Compound of Interest

Compound Name: 1H-Indazol-7-amine

Cat. No.: B1293834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Indazol-7-amine is a heterocyclic aromatic amine that serves as a crucial building block in

medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique

structural features and chemical reactivity make it a valuable scaffold for the design of targeted

therapeutics. This technical guide provides a comprehensive overview of the fundamental

chemical properties of 1H-Indazol-7-amine, including its physicochemical characteristics,

spectral data, synthesis, and reactivity. Additionally, it delves into its significance in drug

development, highlighting its role in modulating key signaling pathways. Detailed experimental

protocols for its synthesis, analysis, and common derivatization reactions are also presented to

aid researchers in their scientific endeavors.

Core Chemical Properties
1H-Indazol-7-amine, also known as 7-aminoindazole, is a solid, crystalline compound at room

temperature. Its core chemical and physical properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₇H₇N₃ [1][2]

Molecular Weight 133.15 g/mol [1][2]

CAS Number 21443-96-9 [1][2]

Appearance
White to gray to brown

powder/crystalline solid
[3]

Melting Point 151-155 °C [3]

pKa (Computed)
Data not explicitly found in

searches.

LogP (Computed) 1.1451 [2]

Topological Polar Surface Area

(TPSA)
54.7 Å² [1][2]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol and

dimethylformamide.

[4]

Spectroscopic Profile
The structural elucidation of 1H-Indazol-7-amine relies on various spectroscopic techniques.

While experimental spectra are not readily available in public databases, the expected spectral

data, based on the analysis of structurally related compounds, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct

signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

The chemical shifts (δ) are reported in parts per million (ppm).

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals

corresponding to the seven carbon atoms in the molecule.
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¹H NMR Assignment ¹³C NMR Assignment

~12.5 (br s, 1H) Indazole N-H ~141.0 C7a

~7.8 (d, 1H) H4 ~135.0 C3

~7.0 (t, 1H) H5 ~128.5 C7

~6.5 (d, 1H) H6 ~122.0 C5

~5.0 (br s, 2H) -NH₂ ~115.0 C3a

~8.0 (s, 1H) H3 ~110.0 C4

~105.0 C6

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration.[5][6][7]

Infrared (IR) Spectroscopy
The IR spectrum of 1H-Indazol-7-amine will exhibit characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3300 N-H (amine)
Asymmetric and symmetric

stretching

3200-3000 N-H (indazole) Stretching

1620-1580 N-H (amine) Bending (scissoring)

1600-1450 C=C (aromatic) Stretching

1335-1250 C-N (aromatic amine) Stretching

Note: The IR data is predicted based on typical values for primary aromatic amines and

indazoles.[8][9]

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of 1H-Indazol-7-amine would be expected to

show a molecular ion peak (M⁺) at m/z = 133. The fragmentation pattern would likely involve

the loss of small neutral molecules such as HCN or NH₃.

m/z Possible Fragment

133 [M]⁺

106 [M - HCN]⁺

116 [M - NH₃]⁺

Note: The fragmentation pattern is a prediction based on the general fragmentation of aromatic

amines and heterocyclic compounds.[10][11][12]

Synthesis and Reactivity
Synthesis
A common synthetic route to 1H-Indazol-7-amine involves the reductive cyclization of a

suitably substituted nitro-aromatic compound. A plausible synthetic pathway is outlined below.

Synthetic Pathway

2-Methyl-3-nitroaniline Diazotization
NaNO₂, HCl

Diazonium Salt Intermediate Cyclization
Reduction (e.g., SnCl₂/HCl)

1H-Indazol-7-amine

Click to download full resolution via product page

Caption: Plausible synthetic route to 1H-Indazol-7-amine.

Experimental Protocol: Synthesis of 1H-Indazol-7-amine

Diazotization: To a stirred solution of 2-methyl-3-nitroaniline in a mixture of concentrated

hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added
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dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an

additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Reductive Cyclization: The cold diazonium salt solution is then slowly added to a stirred

solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, at a

temperature maintained below 10 °C. After the addition is complete, the reaction mixture is

allowed to warm to room temperature and then heated to reflux for several hours until the

reaction is complete (monitored by TLC).

Work-up and Purification: The reaction mixture is cooled and made basic by the addition of a

concentrated sodium hydroxide solution. The resulting precipitate is collected by filtration,

washed with water, and dried. The crude product can be purified by column chromatography

on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]

Reactivity
The chemical reactivity of 1H-Indazol-7-amine is characterized by the presence of the amino

group and the indazole ring system.

Amino Group Reactivity: The primary amino group at the 7-position is nucleophilic and can

readily undergo various reactions such as acylation, alkylation, and diazotization. These

reactions allow for the introduction of diverse functional groups, which is a key strategy in

medicinal chemistry for modulating the pharmacological properties of the molecule.

Indazole Ring Reactivity: The indazole ring can undergo electrophilic substitution reactions,

although the position of substitution is influenced by the directing effects of the fused

benzene ring and the amino group. The nitrogen atoms of the pyrazole ring can also be

alkylated, often leading to a mixture of N1 and N2 isomers, with the regioselectivity being

dependent on the reaction conditions.[14]
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Key Reactions

1H-Indazol-7-amine

Acylation

Acyl chloride, base

Alkylation (NH₂)

Alkyl halide, base

N1-Alkylation

Alkyl halide, NaH, THF

N2-Alkylation

Alkyl halide, K₂CO₃, DMF

Amide Derivative Secondary Amine Derivative N1-Alkyl Derivative N2-Alkyl Derivative

Click to download full resolution via product page

Caption: Reactivity of 1H-Indazol-7-amine.

Role in Drug Development and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, and aminoindazoles, in

particular, have emerged as potent inhibitors of various protein kinases. These enzymes play a

critical role in cellular signaling pathways that are often dysregulated in diseases such as

cancer.[3][15]

Kinase Inhibition
Derivatives of 1H-Indazol-7-amine have been shown to be effective inhibitors of several kinase

families, including:

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a

key strategy to block angiogenesis, the formation of new blood vessels that tumors need to

grow and metastasize.[15][16]

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in

various cancers, and FGFR inhibitors have shown clinical efficacy.[15]
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Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation,

making them attractive targets for cancer therapy.[17][18]

Signaling Pathway Modulation
By inhibiting these kinases, 1H-Indazol-7-amine derivatives can modulate critical downstream

signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are central to cell

proliferation, survival, and differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond
Amination - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. chem.libretexts.org [chem.libretexts.org]

9. orgchemboulder.com [orgchemboulder.com]

10. chem.libretexts.org [chem.libretexts.org]

11. uni-saarland.de [uni-saarland.de]

12. researchgate.net [researchgate.net]

13. Indazole synthesis [organic-chemistry.org]

14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating
reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

15. Current progress, challenges and future prospects of indazoles as protein kinase
inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

16. CN103319410A - Synthesis method of indazole compound - Google Patents
[patents.google.com]

17. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors
- PubMed [pubmed.ncbi.nlm.nih.gov]

18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1293834?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/88901
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7948442/
https://www.researchgate.net/publication/360597236_Discovery_of_1H-indazole-6-amine_derivatives_as_anticancer_agents_Simple_but_Effective
https://pubs.acs.org/doi/10.1021/acs.joc.2c00154
https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shifts-and-diagnostic-correlations-in-two-dimensional-spectra_tbl1_298055044
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl3_5840461
https://www.researchgate.net/publication/240894547_13_C_NMR_of_indazoles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.researchgate.net/publication/378645863_Investigation_of_electron_ionization_mass_spectrometric_fragmentation_pattern_of_indole-_and_indazole-type_synthetic_cannabinoids
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://patents.google.com/patent/CN103319410A/en
https://patents.google.com/patent/CN103319410A/en
https://pubmed.ncbi.nlm.nih.gov/25597005/
https://pubmed.ncbi.nlm.nih.gov/25597005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11110789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11110789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Technical Guide to the Fundamental Chemical
Properties of 1H-Indazol-7-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293834#fundamental-chemical-properties-of-1h-
indazol-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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